

1-(Piperazin-1-yl)isoquinoline versus other D3 receptor agonists

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Compound of Interest

Compound Name: 1-(Piperazin-1-yl)isoquinoline

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An In-Depth Comparative Guide to Dopamine D3 Receptor Agonists: **1-(Piperazin-1-yl)isoquinoline** Derivatives vs. Established Agents

Introduction: The Significance of the Dopamine D3 Receptor

The dopamine D3 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), has emerged as a significant therapeutic target for a range of neurological and psychiatric disorders. Primarily expressed in the limbic regions of the brain, the D3 receptor is implicated in modulating cognition, emotion, and motivation. Consequently, the development of selective D3 receptor agonists is an area of intense research, with potential applications in treating conditions such as Parkinson's disease, restless legs syndrome, and substance addiction.

This guide provides a detailed comparison of a promising class of D3-preferring agonists, exemplified by derivatives of **1-(piperazin-1-yl)isoquinoline**, against other well-characterized D3 receptor agonists. We will delve into their comparative binding affinities, functional potencies, and selectivity profiles, supported by experimental data and protocols. This analysis aims to equip researchers, scientists, and drug development professionals with the critical information needed to select the appropriate pharmacological tools for their specific research needs.

Comparative Analysis of D3 Receptor Agonist Performance

The efficacy and utility of a D3 receptor agonist are primarily defined by its binding affinity (Ki), functional potency (EC50), and, crucially, its selectivity for the D3 receptor over the closely related D2 receptor. High selectivity is often desired to minimize off-target effects associated with D2 receptor modulation, such as motor side effects.

The table below summarizes the in vitro pharmacological profiles of **1-(piperazin-1-yl)isoquinoline** derivative (-)-24c (D-301) and other key D3 agonists.

Compound	D3 Ki (nM)	D2 Ki (nM)	D2/D3 Selectivity (Binding)	D3 EC50 (nM)	D2/D3 Selectivity (Functional)	Chemical Class
(-)-24c (D-301)	2.23[1]	269[1]	121[1]	0.52 (GTPyS)[2]	223[2]	Isoquinoline-Piperazine
Pramipexole	0.5[3][4]	3.9[3][4]	~8	-	-	Non-ergoline
Rotigotine	0.71[5][6]	13.5[5][6]	~19	-	-	Non-ergoline
Ropinirole	High Affinity[7][8][9]	Significant Affinity[7]	-	-	-	Non-ergoline
(+)-PD 128,907	2.3	1183[10]	>500[10]	0.64[10]	-	Benzopyran-Oxazine

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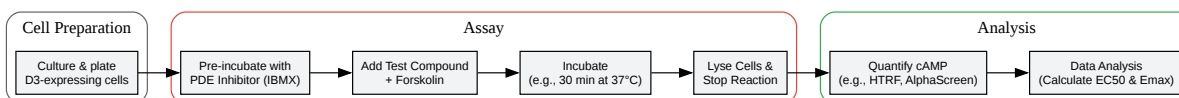
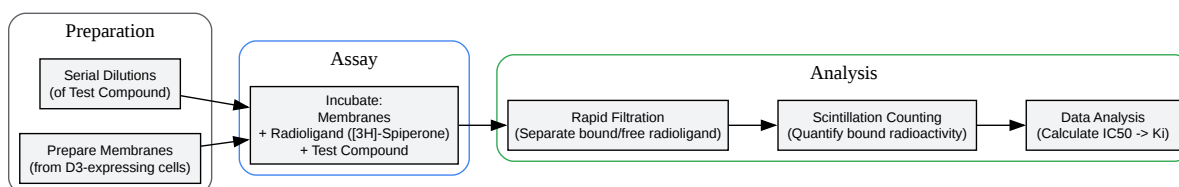
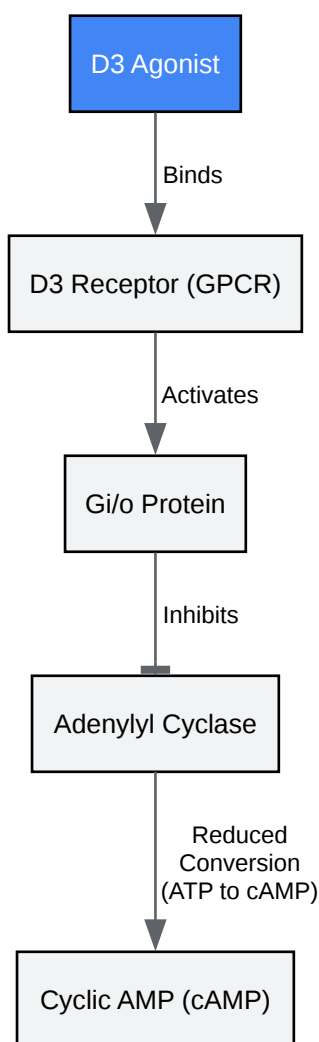
- **Potency and Affinity:** Pramipexole and Rotigotine exhibit sub-nanomolar binding affinities for the D3 receptor, making them highly potent ligands.[3][4][5][6][11] The isoquinoline derivative

(-)-24c also demonstrates high potency with a low nanomolar K_i value and a sub-nanomolar functional EC_{50} .^{[1][2]}

- **Selectivity as a Key Differentiator:** The most striking feature of the isoquinoline derivative (-)-24c and (+)-PD 128,907 is their exceptional selectivity for the D3 receptor over the D2 receptor.^{[1][2][10]} Compound (-)-24c shows a 121-fold higher binding affinity and a 223-fold greater functional potency for D3 versus D2 receptors.^{[1][2]} Similarly, (+)-PD 128,907 has been reported to have a selectivity ratio exceeding 500-fold.^[10] This high degree of selectivity is a significant advantage in studies aiming to isolate the specific physiological roles of the D3 receptor. In contrast, widely used agonists like Pramipexole and Rotigotine, while potent, display more modest D3 selectivity.^{[3][4][5][6]}

Underlying Mechanisms: D3 Receptor Signaling

Dopamine D3 receptors are canonically coupled to the G_i/o family of inhibitory G proteins. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the G_i/o protein. This activation, in turn, inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This signaling cascade is the basis for the functional assays described later in this guide.



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